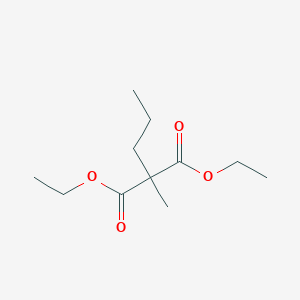

Diethyl methylpropylmalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methyl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHLCPJSRSNVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204486 | |

| Record name | Diethyl methylpropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55898-43-6 | |

| Record name | Diethyl methylpropylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055898436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55898-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl methylpropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of Diethyl Methylpropylmalonate: A Technical Guide

Executive Summary

Diethyl methylpropylmalonate (Diethyl 2-methyl-2-propylpropanedioate) is a critical disubstituted malonic ester intermediate.[1][2] In drug development, it serves as the direct precursor to 5,5-disubstituted barbiturates (e.g., via condensation with urea) and other heterocyclic scaffolds. Its precise characterization is essential because the presence of mono-alkylated impurities (e.g., diethyl propylmalonate) can lead to toxicologically distinct side products in downstream API synthesis.[2]

This guide provides an autonomous, field-proven protocol for the spectroscopic identification and quality control of this intermediate, emphasizing the differentiation of the quaternary center from mono-substituted analogs.

Chemical Identity & Theoretical Basis[1][2][3][4]

-

IUPAC Name: Diethyl 2-methyl-2-propylpropanedioate[1]

-

CAS Number: 55898-43-6[1]

-

Molecular Formula:

[2][3] -

Molecular Weight: 216.27 g/mol

-

Structure: A quaternary alpha-carbon linked to two ethoxycarbonyl groups, one methyl group, and one propyl group.[2]

The Characterization Challenge

The primary challenge in validating this compound is distinguishing it from its mono-alkylated precursors (diethyl methylmalonate or diethyl propylmalonate).[1][2]

-

Mono-alkylated species possess an acidic methine proton (

) visible in -

The Target (Quaternary) lacks this proton.[1][2] Disappearance of the methine signal and the appearance of a specific methyl singlet are the definitive "Go/No-Go" quality gates.[1][2]

Experimental Workflow: Synthesis to Validation

The following workflow outlines the generation of the analyte to ensure the spectra discussed below are contextually grounded in a realistic process stream.

Figure 1: Synthesis and validation workflow for Diethyl Methylpropylmalonate. The critical control point is the removal of mono-alkylated species during distillation.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for structural confirmation.[1][2] The absence of the methine proton is the key indicator of reaction completion.[2]

Methodology:

-

Solvent:

(Chloroform-d) is standard.[1][2] -

Reference: TMS (

0.00 ppm) or residual -

Concentration: ~20 mg in 0.6 mL solvent.

H NMR Data Analysis (300/400 MHz)

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Ester | 4.15 – 4.20 | Quartet | 4H | 7.1 Hz | Characteristic of ethyl esters.[1] |

| Propyl | 1.80 – 1.90 | Multiplet | 2H | - | Deshielded by quaternary center.[1][2] |

| Quaternary | 1.40 | Singlet | 3H | - | Diagnostic Peak. Proves methylation at the alpha position.[1][2] |

| Propyl | 1.15 – 1.30 | Multiplet | 2H | - | Overlaps partially with ester methyls.[1][2] |

| Ester | 1.24 | Triplet | 6H | 7.1 Hz | Standard ester triplet.[1][2] |

| Propyl | 0.92 | Triplet | 3H | 7.3 Hz | Terminal propyl methyl.[1][2] |

Critical Interpretation: If a triplet/multiplet appears around 3.30–3.50 ppm , the sample is contaminated with unreacted diethyl propylmalonate.[2] If a singlet appears at 1.40 ppm but integrates to <3H relative to the ester, the reaction is incomplete.

C NMR Data Analysis (75/100 MHz)

| Carbon Type | Shift ( | Notes |

| Carbonyl (C=O) | 172.0 – 172.5 | Typical ester carbonyl.[1][2] |

| Ester | 61.0 – 61.2 | Ethyl group methylene.[1][2] |

| Quaternary C | 53.5 – 54.0 | Diagnostic. Significantly downfield from mono-substituted (~51 ppm).[1][2] |

| Propyl | 35.0 – 36.0 | Methylene attached to quaternary center.[1][2] |

| Quaternary | 19.5 – 20.0 | Alpha-methyl group.[1][2] |

| Propyl | 17.0 – 18.0 | Middle propyl methylene.[1][2] |

| Propyl | 14.0 – 14.5 | Terminal propyl methyl.[1][2] |

| Ester | 14.0 – 14.2 | Ethyl group methyl (often overlaps with propyl methyl).[1][2] |

Infrared (IR) Spectroscopy

IR is used primarily for functional group confirmation and detecting -OH impurities (from hydrolysis) or unreacted alkyl halides.[1][2]

Key Absorption Bands:

-

C=O Stretch (Ester): 1730 – 1740 cm

.[1][2] A strong, sharp band.[1][2] Broadening indicates hydrolysis to acid.[1][2] -

C-H Stretch (Aliphatic): 2960 – 2870 cm

.[1][2] Multiple bands corresponding to methyl/methylene asymmetric and symmetric stretches.[1][2] -

C-O Stretch: 1100 – 1300 cm

. Strong bands characteristic of esters.[1][2] -

Absence of O-H: No broad peak at 3200–3500 cm

(confirms no carboxylic acid or moisture).[1][2] -

Absence of C=C: No peaks at 1600–1680 cm

(confirms no enol form, which is blocked in the quaternary structure).[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints.[1][2][4]

Fragmentation Pathway:

The fragmentation is dominated by

Figure 2: Proposed fragmentation pathway for Diethyl Methylpropylmalonate.[1][2] The loss of the alkoxy group (m/z 171) is a primary initial step.

Diagnostic Fragments:

-

m/z 171: Loss of

. -

m/z 173: Loss of propyl group (less common than alkoxy loss).[1][2]

-

m/z 143: Loss of

(entire ester group).[1][2]

Quality Control & Impurity Profiling

In a drug development context, the purity of this intermediate dictates the yield and purity of the final barbiturate.

| Impurity | Detection Method | Limit (Typical) | Remediation |

| Diethyl Propylmalonate | < 0.5% | Redistillation (fractional).[1][2] | |

| Diethyl Methylmalonate | GC-MS (Retention Time) | < 0.5% | Difficult to separate; control stoichiometry in synthesis.[1][2] |

| Ethanol | < 0.1% | High vacuum drying.[2] | |

| Water | IR (3400 cm | < 0.1% | Molecular sieves / Azeotropic distillation.[1][2] |

Self-Validating Protocol:

-

Step 1: Run GC-MS.[1][2] If single peak >99% area, proceed.[1][2]

-

Step 2: Run

H NMR. Zoom into 3.0–4.0 ppm region.[1][2] If baseline is flat (no methine multiplets), the quaternary substitution is complete.[2] -

Step 3: Calculate integral ratio of Methyl Singlet (1.4 ppm) to Ester Quartet (4.2 ppm).[1][2] Ratio must be 3:4 (

5%).[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41654, Diethyl methylpropylmalonate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Diethyl methylpropylmalonate Mass Spectrum. In NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][2]

Sources

- 1. Diethyl methylpropylmalonate | C11H20O4 | CID 41654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl propylmalonate | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl diethylmalonate [webbook.nist.gov]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

Advanced Spectroscopic Analysis of Substituted Malonic Esters: A Structural & Kinetic Guide

Executive Summary

Malonic esters (dialkyl malonates) serve as the linchpin for the synthesis of barbiturates, vitamins, and complex amino acids. For drug development professionals, the ability to rapidly characterize substitution patterns and enolic states via Infrared (IR) spectroscopy is critical for process optimization.

This guide moves beyond basic functional group identification. It explores the vibrational coupling mechanics of

Theoretical Framework: The Coupled Oscillator

In a simple ester, the carbonyl (

Vibrational Coupling

Mechanistically, these two carbonyls are not isolated. They act as coupled oscillators . Although chemically equivalent in symmetric malonates (e.g., diethyl malonate), the interaction between the dipoles through the

-

Symmetric Stretching: Both

bonds expand/contract in phase. -

Asymmetric Stretching: One expands while the other contracts (out of phase).

Diagnostic Implication: In high-resolution spectra, this often results in a split carbonyl band or a significantly broadened peak compared to mono-esters. The degree of splitting is sensitive to the bond angle (

The "Alpha-Effect"

The

-

Unsubstituted: Two

-protons. -

Mono-substituted: One

-proton (methine). -

Di-substituted: Zero

-protons (quaternary carbon).

This distinct loss of vibrational modes allows for precise monitoring of sequential alkylation.

Spectral Fingerprinting: Data & Analysis

The following table summarizes the diagnostic frequency shifts observed in substituted malonic esters.

Table 1: Diagnostic IR Frequencies for Malonic Esters

| Functional Group | Mode | Unsubstituted (Diethyl Malonate) | Mono-Alkyl Substituted | Di-Alkyl Substituted | Acyl-Substituted (Enol Form) |

| Carbonyl (C=O) | Stretch | 1735–1750 cm⁻¹ (often split) | 1730–1745 cm⁻¹ | 1725–1740 cm⁻¹ | 1650–1680 cm⁻¹ (H-bonded) |

| Ester (C-O) | Stretch | 1000–1300 cm⁻¹ (Broad, Strong) | 1150–1250 cm⁻¹ | 1150–1250 cm⁻¹ | 1150–1250 cm⁻¹ |

| Alpha-CH | Stretch | ~2900–2950 cm⁻¹ (Mixed with alkyl) | Weak/Shifted | Absent | N/A |

| Hydroxyl (O-H) | Stretch | Absent | Absent | Absent | 2500–3200 cm⁻¹ (Broad, Chelate) |

| C=C (Enol) | Stretch | Absent | Absent | Absent | 1600–1640 cm⁻¹ |

The Enolization Factor: Acyl-Malonates

While simple alkyl-malonates exist predominantly in the keto form, acyl-malonates (produced via Claisen condensation) introduce a third carbonyl, creating a tricarbonyl methane system.

Mechanism of Chelation

In these systems, the equilibrium shifts toward the enol form to stabilize the molecule via a 6-membered intramolecular hydrogen bond (chelate ring).

Spectroscopic Consequence:

-

Conjugation: The

double bond character is reduced due to resonance with the enol double bond. -

H-Bonding: The proton of the enol coordinates with the ester carbonyl oxygen. This weakens the

force constant. -

Result: The carbonyl band shifts dramatically to lower wavenumbers (Red Shift) into the 1650 cm⁻¹ region, often overlapping with the

stretch of the enol.

Visualization: Spectroscopic Decision Logic

The following diagram illustrates the logical workflow for identifying the substitution pattern of an unknown malonic ester derivative based on IR data.

Figure 1: Decision tree for classifying substituted malonic esters via IR spectral features.

Experimental Protocol: Monitoring Alkylation

Objective: Validate the conversion of Diethyl Malonate to Diethyl Butylmalonate (Mono-alkylation).

Methodology

This protocol relies on the "disappearance/appearance" principle. It is self-validating because the reaction intermediate (enolate) has a distinct spectrum from both the starting material and the product.

Reagents: Diethyl malonate, Sodium ethoxide (Base), n-Butyl bromide.

Step-by-Step Workflow

-

Baseline Acquisition (t=0):

-

Prepare a thin film of neat Diethyl Malonate between NaCl or KBr plates.

-

Target: Record the intensity of the

stretch region (2800–3100 cm⁻¹) and the Carbonyl doublet (1735/1750 cm⁻¹).

-

-

Enolate Formation (In-situ):

-

Add base (NaOEt). The mixture forms the sodium enolate salt.

-

Validation: Take an aliquot. The IR spectrum should show a massive shift of the carbonyl band to ~1550–1600 cm⁻¹ (delocalized anion). The "Active Methylene"

bands disappear.

-

-

Alkylation Phase:

-

Add n-Butyl bromide and reflux.

-

Sampling: Take aliquots every 30 minutes.

-

Workup for IR: Briefly wash the aliquot with dilute HCl and extract with

(Carbon Tetrachloride) or

-

-

Endpoint Determination:

-

The reaction is complete when the delocalized anion band (~1580 cm⁻¹) disappears and the ester carbonyl band (~1735 cm⁻¹) returns, but with a modified "fingerprint" in the 1000–1300 cm⁻¹ region due to the new butyl chain.

-

Workflow Diagram

Figure 2: Spectroscopic evolution during the alkylation of malonic esters.

References

-

NIST Mass Spectrometry Data Center. (2023). Diethyl malonate: Gas Phase IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Referenced for general carbonyl coupling rules).

-

AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]

- Lide, D. R. (Ed.). (2003). CRC Handbook of Chemistry and Physics. CRC Press.

An In-depth Technical Guide to Diethyl Methylpropylmalonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Diethyl Methylpropylmalonate. This document is designed to provide researchers, scientists, and professionals in drug development with a thorough understanding of this versatile chemical compound. We will delve into its fundamental properties, explore detailed synthesis protocols, and discuss its applications, particularly within the pharmaceutical landscape. This guide emphasizes not just the procedural steps but the underlying chemical principles, empowering you to effectively utilize this molecule in your research and development endeavors.

Compound Identification and Properties

1.1. Chemical Identity

-

IUPAC Name: diethyl 2-methyl-2-propylpropanedioate

-

CAS Number: 55898-43-6

-

Synonyms: Diethyl 2-methyl-2-propylmalonate, Diethyl methyl propyl malonate

1.2. Physicochemical Properties

A clear understanding of the physical and chemical properties of Diethyl Methylpropylmalonate is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₄ | PubChem |

| Molecular Weight | 216.27 g/mol | PubChem |

| Appearance | Typically a colorless liquid | |

| Boiling Point | Data not readily available, but expected to be >200 °C | |

| Density | Data not readily available | |

| Solubility | Soluble in common organic solvents like ethanol, ether, and dichloromethane. |

Synthesis of Diethyl Methylpropylmalonate

The primary synthetic route to Diethyl Methylpropylmalonate is the sequential alkylation of diethyl malonate, a classic example of the malonic ester synthesis. This method allows for the controlled introduction of two different alkyl groups onto the α-carbon of the malonic ester.

2.1. Synthesis Pathway Overview

The synthesis proceeds in two main steps:

-

Methylation of Diethyl Malonate: Formation of diethyl methylmalonate.

-

Propylation of Diethyl Methylmalonate: Formation of the final product, diethyl methylpropylmalonate.

Caption: Synthesis pathway for Diethyl Methylpropylmalonate.

2.2. Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of Diethyl Methylpropylmalonate, adapted from established procedures for malonic ester alkylation.[1][2]

Step 1: Synthesis of Diethyl Methylmalonate

-

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Methyl iodide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to absolute ethanol.

-

Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel with stirring. A white precipitate of the sodium salt of diethyl malonate may form.[1]

-

After the addition is complete, stir the mixture for 30 minutes at room temperature.

-

Cool the reaction mixture in an ice bath and add methyl iodide (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with dichloromethane (3 x volumes).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl methylmalonate.

-

Purify the crude product by vacuum distillation.

-

Step 2: Synthesis of Diethyl Methylpropylmalonate

-

Materials:

-

Diethyl methylmalonate (from Step 1)

-

Sodium metal

-

Absolute ethanol

-

Propyl bromide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Following the same setup as in Step 1, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add the purified diethyl methylmalonate (1.0 equivalent) from Step 1 dropwise to the sodium ethoxide solution.

-

After stirring for 30 minutes, cool the mixture in an ice bath and add propyl bromide (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Perform the same work-up and purification procedure as in Step 1 to isolate the final product, Diethyl Methylpropylmalonate.

-

Reactivity and Mechanistic Insights

The reactivity of diethyl methylpropylmalonate is centered around the ester functionalities. The absence of an acidic α-hydrogen, due to the presence of two alkyl substituents, means it does not undergo further deprotonation and alkylation under standard malonic ester synthesis conditions.

3.1. Hydrolysis and Decarboxylation

Like other malonic esters, diethyl methylpropylmalonate can be hydrolyzed to the corresponding dicarboxylic acid, 2-methyl-2-propylmalonic acid. However, substituted malonic acids are prone to decarboxylation upon heating, which would yield 2-methylpentanoic acid. This reaction is a key consideration in its subsequent use in synthesis. Mild basic hydrolysis conditions may be employed to obtain the salt of the dicarboxylic acid, but acidification to the free acid can lead to decarboxylation.[3]

Caption: Key reactions of Diethyl Methylpropylmalonate.

Applications in Drug Development and Organic Synthesis

Substituted malonic esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. Their ability to serve as building blocks for more complex molecular architectures makes them invaluable to medicinal chemists.

4.1. Precursor to Barbiturates

Historically, a primary application of dialkyl-substituted malonic esters has been in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[4] The synthesis involves the condensation of a disubstituted diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide.[5][6] Diethyl methylpropylmalonate could, therefore, be a precursor to 5-methyl-5-propylbarbituric acid, a potential sedative or hypnotic agent.

Caption: Synthesis of a potential barbiturate from Diethyl Methylpropylmalonate.

4.2. Intermediate for Other Bioactive Molecules

The structural motif of a quaternary carbon center bearing two ester groups is found in various biologically active compounds. For instance, the anti-inflammatory drug Carprofen is synthesized from an intermediate derived from diethyl methylmalonate.[7] This highlights the potential of diethyl methylpropylmalonate as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents where a gem-dialkyl substitution pattern is desired.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of synthesized Diethyl Methylpropylmalonate. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl groups (a quartet and a triplet), a singlet for the methyl group, and signals for the propyl group (a triplet, a sextet, and a triplet).

-

¹³C NMR: Will display distinct peaks for the carbonyl carbons of the esters, the quaternary α-carbon, and the carbons of the methyl, ethyl, and propyl groups.

-

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Will show a strong absorption band corresponding to the C=O stretching of the ester groups, typically around 1730-1750 cm⁻¹.

Conclusion

Diethyl Methylpropylmalonate is a valuable compound in organic synthesis with significant potential in drug discovery and development. Its synthesis via the well-established malonic ester pathway provides a reliable method for its preparation. The ability to introduce two different alkyl groups with control makes it a versatile building block for creating complex molecules with potential therapeutic applications, particularly as precursors to barbiturates and other bioactive compounds. This guide has provided a detailed overview of its synthesis, properties, and potential applications, aiming to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific pursuits.

References

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl methylpropylmalonate. Retrieved from [Link]

- Google Patents. (2020, April 17). Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst.

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Carprofen. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

- Google Patents. (n.d.). Preparation method of diethyl malonate.

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method for intermediate diethyl diethylmalonate of barbiturate.

-

Chegg. (2020, May 7). diethyl malonate reacts with propyl bromide in a three step reaction sequence. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl methylmalonate. Retrieved from [Link]

-

vibzz lab. (2023, June 18). Barbituric Acid : Organic synthesis. Retrieved from [Link]

-

ResearchGate. (2023, September 2). How to obtain 2-substituted malonic acids? Retrieved from [Link]

-

EPA. (n.d.). 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, 2-(diethylamino)ethyl 2-methyl-2-propenoate, ethenylbenzene, ethyl 2-propenoate, methyl 2-methyl-2-propenoate and 1,2-propanediol mono(2-methyl-2-propenoate). Retrieved from [Link]

-

Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]

-

SlideShare. (n.d.). Practical Experiment 8: To synthesize and characterized barbaturic acid. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-Isopentyl-2-methylmalonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl methyl(2-methylpropyl)propanedioate. Retrieved from [Link]

Sources

- 1. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. library2.smu.ca [library2.smu.ca]

- 4. mdpi.com [mdpi.com]

- 5. Diethyl 2-[(N-benzyl-N-methylamino)(phenyl)methyl]propanedioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl 2-Isopentyl-2-methylmalonate | C13H24O4 | CID 233614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. isca.me [isca.me]

Acidity of alpha-protons in asymmetrically substituted malonic esters

Stereoelectronic Control of -Proton Acidity in Asymmetrically Substituted Malonic Esters

Executive Summary

The manipulation of malonic esters is a cornerstone of carbon-carbon bond formation in medicinal chemistry. However, the acidity of the

This guide provides a rigorous analysis of these factors, offering researchers a predictive framework for enolate stability and reactivity. It moves beyond standard textbook definitions to address how asymmetry alters the thermodynamic landscape of deprotonation, directly impacting regioselectivity in drug synthesis.

Theoretical Framework: The Physics of Asymmetry

The Enolate Geometry (U vs. W Conformation)

The acidity of a malonic ester is defined by the stability of its conjugate base (the enolate). In symmetric systems (e.g., diethyl malonate), the enolate prefers a specific geometry to maximize orbital overlap between the lone pair and the carbonyl

-

W-Conformation: The thermodynamically preferred state where oxygen atoms are anti-periplanar, minimizing dipole repulsion.

-

U-Conformation: Often required for chelation (e.g., with

or

The Asymmetry Factor: In mixed esters (e.g., ethyl tert-butyl malonate), the bulky tert-butyl group exerts steric pressure that can destabilize the planar W-conformation. This steric inhibition of resonance prevents perfect orbital alignment, slightly raising the ground state energy of the enolate and thus increasing the

Inductive vs. Resonance Effects

Asymmetry at the

-

-Alkyl Groups (+I Effect): Alkyl groups are electron-releasing. They destabilize the electron-rich enolate via inductive effects, raising the

-

-Aryl Groups (-M Effect): Aryl groups provide an additional

Structure-Acidity Relationships (SAR)

The following data summarizes the

Table 1: Comparative Acidity in DMSO ( )

| Substrate Structure | Mechanistic Driver | ||||

| Diethyl malonate | Et | Et | H | 16.4 | Baseline reference. |

| Dimethyl malonate | Me | Me | H | 15.9 | Less steric bulk than Et; better solvation. |

| Di-tert-butyl malonate | t-Bu | t-Bu | H | ~17.1 | Steric inhibition of resonance; +I effect of t-Bu. |

| Ethyl t-butyl malonate | Et | t-Bu | H | 16.7 | Asymmetric steric environment. |

| Diethyl methylmalonate | Et | Et | Me | 18.7 | +I effect of methyl destabilizes enolate. |

| Diethyl phenylmalonate | Et | Et | Ph | 15.8 | Resonance stabilization by phenyl ring. |

Data interpolated from Bordwell and Evans acidity scales [1, 2].

Experimental Protocol: Self-Validating Alkylation

Objective: Perform a mono-alkylation of an asymmetric malonate (Ethyl tert-butyl malonate) with high fidelity, verifying enolate formation in situ.

The "Titration-Quench" Methodology

Blindly adding base leads to over-alkylation (dialkylation) or ester hydrolysis. This protocol uses a colorimetric indicator to validate deprotonation stoichiometry.

Reagents:

-

Substrate: Ethyl tert-butyl malonate (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion (1.05 eq) or NaHMDS for higher precision.

-

Solvent: Anhydrous THF (0.2 M concentration).

-

Indicator: Triphenylmethane (

, approx 1-2 mg).

Protocol:

-

System Prep: Flame-dry a 2-neck round bottom flask under Argon flow.

-

Indicator Loading: Dissolve substrate and a trace amount of

in THF.-

Why?

has a

-

-

Controlled Deprotonation: Cool to

. Add NaH portion-wise.-

Validation Step: The solution remains colorless as the malonate reacts. Once the malonate is fully consumed, the base reacts with

, turning the solution bright red (trityl anion). This visual cue confirms 100% enolate formation without excess base.

-

-

Electrophile Addition: Add the alkyl halide (1.0 eq) dropwise.

-

Validation: The red color should vanish immediately as the highly reactive trityl anion is quenched, followed by the consumption of the malonate enolate.

-

-

Workup: Quench with saturated

.

Visualizations

Thermodynamic Cycle of Acidity

This diagram illustrates the energy landscape determining the

Caption: Thermodynamic cycle showing how steric bulk and inductive effects perturb the intrinsic acidity and solvation energy, resulting in the observed pKa.

Selective Alkylation Workflow

A decision tree for selecting the correct base and conditions based on substrate asymmetry.

Caption: Decision matrix for base selection. Asymmetric substituted malonates (CHR) require kinetic control (LDA) to prevent retro-Claisen or scrambling, unlike unsubstituted (CH2) analogs.

References

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463.

-

Evans, D. A. "pKa's of Inorganic and Oxo-Acids." Harvard University Chemistry 206 Reference Table.

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

-

Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters." Synthesis, 1982(10), 805-822.

Methodological & Application

Application Notes & Protocols: Diethyl Methylpropylmalonate in Heterocyclic Synthesis

Introduction: The Strategic Role of a Substituted Malonate Ester

In the vast landscape of organic synthesis, malonic esters are cornerstone reagents, prized for the reactivity of their central active methylene group.[1] However, it is the α,α-disubstituted analogues, such as Diethyl 2-Methyl-2-propylmalonate (DEMPM), that offer a more nuanced and targeted approach to constructing complex molecular architectures. DEMPM, with its quaternary α-carbon, is structurally precluded from reactions requiring an acidic α-hydrogen, such as Knoevenagel condensations or serving as a Michael donor.[2] Instead, its utility is defined by the two electrophilic ester functionalities, positioning it as a premier three-carbon (C3) synthon for cyclocondensation reactions.

This guide provides an in-depth exploration of DEMPM's application in synthesizing key heterocyclic scaffolds, particularly those with significant relevance in medicinal chemistry and drug development. We will dissect the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for their execution.

Core Reactivity: Cyclocondensation with Dinucleophiles

The primary synthetic value of diethyl methylpropylmalonate lies in its reaction with 1,3-dinucleophiles. In these reactions, a strong base activates the nucleophile, which then attacks the electrophilic carbonyl carbons of DEMPM's ester groups in a sequential or concerted manner, leading to the formation of a stable six-membered heterocyclic ring. The methyl and propyl groups at the α-position become substituents at the 5-position of the resulting heterocycle, providing a direct route to specifically functionalized molecules.

Caption: Mechanistic pathway for barbiturate synthesis from DEMPM.

Experimental Protocol: Synthesis of 5-Methyl-5-propylbarbituric Acid

Materials:

-

Diethyl methylpropylmalonate (1 equiv.)

-

Urea (1.1 equiv.)

-

Sodium metal (2.1 equiv.)

-

Absolute Ethanol (Anhydrous)

-

Concentrated Hydrochloric Acid

-

Deionized Water

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add clean sodium metal (2.1 equiv.) to absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Allow the reaction to proceed until all the sodium has dissolved. The reaction can be vigorous; cooling in an ice bath may be necessary.

-

Reaction Assembly: To the freshly prepared sodium ethoxide solution, add diethyl methylpropylmalonate (1 equiv.). Subsequently, add a solution of dry urea (1.1 equiv.) dissolved in warm (~70 °C) absolute ethanol.

-

Cyclocondensation: Shake the mixture well to ensure homogeneity. Heat the reaction mixture to reflux (oil bath temperature ~110 °C) for 7-8 hours. A white solid, the sodium salt of the barbiturate, should precipitate during this time. [3]4. Work-up and Protonation: After cooling the reaction mixture, add hot water (~50 °C) to dissolve the precipitate. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the solution is acidic to litmus paper. This protonates the barbiturate salt, causing the product to precipitate.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

-

Drying: Dry the product in an oven at 100-105 °C to a constant weight.

Data Summary

| Parameter | Value/Condition | Source |

| Base | Sodium Ethoxide | [3] |

| Solvent | Absolute Ethanol | [3] |

| Reaction Temperature | ~110 °C (Reflux) | [3] |

| Reaction Time | 7-8 hours | [3] |

| Typical Yield | 70-80% | [3] |

Application 2: Synthesis of 5-Methyl-5-propyl-2-thiobarbituric Acid

By substituting urea with thiourea, the same synthetic strategy can be employed to produce 2-thiobarbiturates. These compounds, where the C2-oxygen is replaced by sulfur, exhibit distinct pharmacological profiles and are valuable scaffolds in drug discovery.

Experimental Protocol: Synthesis of 5-Methyl-5-propyl-2-thiobarbituric Acid

Procedure: The protocol is identical to the one described for the synthesis of 5-methyl-5-propylbarbituric acid, with the substitution of urea (1.1 equiv.) for thiourea (1.1 equiv.). The reaction progress, work-up, and isolation steps remain the same.

Application 3: Synthesis of 4-Methyl-4-propylpyrazolidine-3,5-dione

Reacting DEMPM with hydrazine or its derivatives provides a direct route to five-membered heterocyclic systems, specifically pyrazolidinediones. These structures are precursors to potent anti-inflammatory agents and other biologically active molecules.

Reaction Mechanism

Similar to the barbiturate synthesis, the reaction proceeds via a base-catalyzed double nucleophilic acyl substitution. Hydrazine, being a potent dinucleophile, attacks the ester carbonyls of DEMPM to form the five-membered ring.

Experimental Protocol: Synthesis of 4-Methyl-4-propylpyrazolidine-3,5-dione

Materials:

-

Diethyl methylpropylmalonate (1 equiv.)

-

Hydrazine hydrate (1.1 equiv.)

-

Sodium ethoxide solution (prepared as above)

-

Absolute Ethanol (Anhydrous)

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask containing a freshly prepared solution of sodium ethoxide in absolute ethanol, add diethyl methylpropylmalonate (1 equiv.).

-

Addition of Hydrazine: Cool the mixture in an ice bath and add hydrazine hydrate (1.1 equiv.) dropwise with stirring.

-

Cyclocondensation: Allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

-

Work-up and Isolation: Cool the reaction mixture and neutralize it with glacial acetic acid. Reduce the solvent volume under reduced pressure. The resulting precipitate can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazolidinedione product.

Conclusion: A Specialized Tool for Heterocyclic Construction

Diethyl methylpropylmalonate serves as a powerful and precise building block in heterocyclic synthesis. Its pre-substituted α-carbon directs its reactivity exclusively towards cyclocondensation reactions, providing a direct and high-yield pathway to 5,5-disubstituted barbiturates, thiobarbiturates, and related six-membered heterocycles, as well as 4,4-disubstituted pyrazolidinediones. For researchers and drug development professionals, DEMPM represents an efficient tool for accessing complex, pharmacologically relevant scaffolds with a high degree of control and predictability. Understanding its specific reactivity—and its limitations compared to unsubstituted malonates—is key to leveraging its full synthetic potential.

References

-

Filo. Synthesis of Heterocycles by Diethyl Malonate. Available from: [Link].

-

SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available from: [Link].

-

CUTM Courseware. To prepare barbituric acid from urea and diethyl malonate. Available from: [Link].

-

Organic Syntheses. Barbituric acid. Available from: [Link].

-

Pearson+. Amobarbital is a sedative marketed under the trade name Amytal. Available from: [Link].

-

International Journal of Pharmaceutical Sciences and Research. Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Available from: [Link].

-

National Center for Biotechnology Information. Malonates in Cyclocondensation Reactions. Available from: [Link].

-

Wikipedia. Diethyl diethylmalonate. Available from: [Link].

-

Chemistry LibreTexts. 22.8: Chemistry Matters—Barbiturates. Available from: [Link].

-

National Center for Biotechnology Information. Diethyl methylpropylmalonate. Available from: [Link].

-

Royal Society of Chemistry. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Available from: [Link].

-

ResearchGate. (PDF) Malonates in Cyclocondensation Reactions. Available from: [Link].

-

Longdom Publishing. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Available from: [Link].

-

Royal Society of Chemistry. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Available from: [Link].

-

National Center for Biotechnology Information. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Available from: [Link].

-

Filo. Discuss synthèlic applications of diethyl malonate. Available from: [Link].

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link].

-

Rasayan Journal of Chemistry. Thia-Michael Addition in Diverse Organic Synthesis. Available from: [Link].

-

Wikipedia. Knoevenagel condensation. Available from: [Link].

-

Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Available from: [Link].

Sources

Michael addition of Diethyl methylpropylmalonate to α,β-unsaturated compounds

An Application Note and Protocol for the Michael Addition of Diethyl Methylpropylmalonate to α,β-Unsaturated Compounds

Introduction & Principle

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is of paramount importance in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. This application note provides a detailed guide to the Michael addition of diethyl methylpropylmalonate to α,β-unsaturated compounds, offering insights into the reaction mechanism, optimization strategies, and a step-by-step protocol.

The Michael Addition Reaction

The Michael addition is a conjugate addition reaction that proceeds via the attack of a soft nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. This process is thermodynamically controlled and results in the formation of a new carbon-carbon bond, leading to a 1,5-dicarbonyl compound or a related structure.

Diethyl Methylpropylmalonate as a Nucleophile

Diethyl methylpropylmalonate is an excellent Michael donor due to the presence of an acidic proton on the α-carbon, flanked by two electron-withdrawing ester groups. This structural feature facilitates the formation of a stabilized enolate anion in the presence of a suitable base. The resulting enolate is a soft nucleophile, making it ideal for conjugate addition to α,β-unsaturated systems.

Mechanism of Action

The reaction mechanism proceeds in three key steps:

-

Enolate Formation: A base abstracts the acidic α-proton from diethyl methylpropylmalonate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate anion attacks the electrophilic β-carbon of the α,β-unsaturated compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate.

-

Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a proton source added during work-up, yielding the final 1,4-adduct.

Critical Parameters & Optimization

The success of the Michael addition of diethyl methylpropylmalonate hinges on the careful selection and control of several experimental parameters.

Choice of Base

The choice of base is critical and depends on the pKa of the diethyl methylpropylmalonate and the reactivity of the Michael acceptor. A base that is strong enough to deprotonate the malonate ester without promoting side reactions, such as polymerization of the acceptor, is ideal. Common bases include:

-

Sodium Ethoxide (NaOEt): A strong base that is often used in stoichiometric amounts.

-

Potassium Carbonate (K₂CO₃): A milder base suitable for more reactive substrates.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic organic base that can be used in catalytic amounts.

Solvent Selection

The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without interfering with the nucleophilicity of the enolate. Suitable solvents include:

-

Ethanol (EtOH): Often used in conjunction with sodium ethoxide.

-

Tetrahydrofuran (THF): A good general-purpose solvent for many organic reactions.

-

Acetonitrile (MeCN): A polar aprotic solvent that can accelerate the reaction.

Temperature Control

The reaction temperature can significantly impact the yield and selectivity. While some Michael additions proceed readily at room temperature, others may require heating to overcome the activation energy barrier. It is often advisable to start the reaction at a lower temperature (e.g., 0 °C) and gradually warm it to room temperature to control the initial exotherm and minimize side reactions.

Substrate Scope (α,β-unsaturated compounds)

The reactivity of the Michael acceptor influences the reaction conditions. Electron-poor α,β-unsaturated compounds are more reactive towards nucleophilic attack. Common classes of Michael acceptors include:

-

α,β-Unsaturated ketones (e.g., methyl vinyl ketone)

-

α,β-Unsaturated esters (e.g., ethyl acrylate)

-

α,β-Unsaturated nitriles (e.g., acrylonitrile)

Experimental Protocol: Synthesis of Diethyl 2-methyl-2-(3-oxobutyl)propylmalonate

This protocol details the Michael addition of diethyl methylpropylmalonate to methyl vinyl ketone using sodium ethoxide as the base.

Materials and Reagents

-

Diethyl methylpropylmalonate

-

Methyl vinyl ketone

-

Sodium ethoxide (21 wt% solution in ethanol)

-

Anhydrous ethanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Step-by-Step Procedure

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diethyl methylpropylmalonate (10.0 g, 49.4 mmol) and anhydrous ethanol (100 mL).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add sodium ethoxide solution (21 wt% in ethanol, 16.2 mL, 49.4 mmol) to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting solution at 0 °C for an additional 30 minutes.

-

In a separate flask, prepare a solution of methyl vinyl ketone (3.46 g, 49.4 mmol) in anhydrous ethanol (20 mL).

-

Add the methyl vinyl ketone solution dropwise to the enolate solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification

-

Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by slowly adding 1 M HCl until the pH is approximately 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diethyl 2-methyl-2-(3-oxobutyl)propylmalonate.

Characterization

The purified product can be characterized by standard spectroscopic methods:

-

¹H NMR: To confirm the proton environment of the final product.

-

¹³C NMR: To verify the carbon skeleton.

-

IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester groups.

-

Mass Spectrometry: To determine the molecular weight of the product.

Data & Expected Results

The following table summarizes representative examples of the Michael addition of diethyl methylpropylmalonate to various α,β-unsaturated compounds.

| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl vinyl ketone | NaOEt | EtOH | 0 to RT | 16 | 85-95 |

| Ethyl acrylate | DBU | MeCN | RT | 24 | 80-90 |

| Acrylonitrile | K₂CO₃ | THF | 50 | 12 | 75-85 |

| Cyclopentenone | NaOEt | EtOH | 0 to RT | 18 | 82-92 |

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low or no product formation | Inactive base or wet reagents/solvents. | Use freshly prepared or properly stored base. Ensure all reagents and solvents are anhydrous. |

| Formation of side products | Reaction temperature too high. | Maintain the recommended reaction temperature. Consider starting at a lower temperature. |

| Polymerization of Michael acceptor | Base is too strong or added too quickly. | Use a milder base or add the base slowly at a low temperature. |

| Difficult purification | Incomplete reaction or presence of closely related impurities. | Monitor the reaction closely by TLC to ensure completion. Optimize the chromatography conditions. |

Visualizing the Process

Reaction Mechanism Diagram

Caption: The three-step mechanism of the Michael addition reaction.

Experimental Workflow Diagram

Troubleshooting & Optimization

Challenges in the dialkylation of diethyl malonate derivatives

Ticket Queue: Active | Status: Online | Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Synthesis Support Center. Below you will find resolved troubleshooting tickets regarding the dialkylation of diethyl malonate. These guides are designed to address the kinetic and thermodynamic bottlenecks inherent in generating quaternary carbon centers via enolate chemistry.

Ticket #402: The "Stalled" Second Alkylation

User Report: "I successfully installed the first alkyl group (R1 = Benzyl), but the second alkylation (R2 = Isopropyl) is stalling at <20% conversion. I am using NaOEt in EtOH at reflux."

Root Cause Analysis

The second alkylation of diethyl malonate is significantly more challenging than the first due to two converging factors:

-

Steric Hindrance: The introduction of the first alkyl group creates steric bulk, shielding the

-carbon from the second electrophile. -

Inductive Destabilization: Alkyl groups are electron-donating. While this makes the resulting enolate more nucleophilic, it destabilizes the negative charge, making the second deprotonation event thermodynamically less favorable (

shifts from ~13 to ~15-16) compared to the initial diester.

Troubleshooting Protocol

Step 1: Switch the Solvent System (The Polarity Shift) Ethanol (protic) solvates the enolate anion via hydrogen bonding, reducing its nucleophilicity. Switch to a polar aprotic solvent like THF, DMF, or DMSO. This leaves the enolate "naked" and significantly more reactive.

Step 2: Upgrade the Base Sodium ethoxide (NaOEt) is often too weak or creates equilibrium issues for difficult second alkylations.

-

Recommendation: Use Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) . NaH drives the deprotonation to completion by releasing

gas, preventing the reverse reaction.

Step 3: Optimize Order of Addition (Critical)

-

Rule: Always introduce the more sterically hindered or less reactive electrophile first.

-

Why? The unsubstituted malonate is the least hindered nucleophile. Use this advantage to install the difficult group (e.g., Isopropyl). The second step involves a hindered nucleophile attacking a reactive electrophile (e.g., Benzyl), which is kinetically feasible.

-

Correction for your case: You added Benzyl (easy) first. The Isopropyl (hard) attack is now fighting both the substrate's steric bulk and the electrophile's poor accessibility.

-

Validated Workflow: Sequential Dialkylation

Caption: Optimized workflow for unsymmetrical dialkylation. Note the solvent switch to DMF for the second, more difficult step.

Ticket #405: Impurity Profile - "Scrambled" Esters

User Report: "My LC-MS shows a mixture of ethyl, methyl, and mixed esters. I used NaOMe as a base because it was available."

Root Cause Analysis

You are experiencing Transesterification . Alkoxides are nucleophiles as well as bases. If the alkyl group of the alkoxide (e.g., Methoxide) does not match the alkyl group of the ester (e.g., Ethyl), they will exchange, leading to a statistical mixture of diethyl, dimethyl, and ethyl-methyl malonates.

Decision Matrix: Base Selection

| Scenario | Recommended Base | Solvent | Rationale |

| Standard (Diethyl Ester) | Sodium Ethoxide (NaOEt) | Ethanol | Matches ester group; transesterification is "invisible." |

| Standard (Dimethyl Ester) | Sodium Methoxide (NaOMe) | Methanol | Matches ester group. |

| High Reactivity Required | Sodium Hydride (NaH) | THF / DMF | Non-nucleophilic (hydride acts as base only); prevents ester scrambling. |

| Sterically Crowded | Potassium tert-butoxide (KOtBu) | t-BuOH / THF | Bulky base; minimizes nucleophilic attack on carbonyl. |

Ticket #409: The "Elimination" Trap (Low Yield)

User Report: "I am trying to alkylate with 2-bromopropane. I see low conversion to product and the formation of propene gas."

Root Cause Analysis

Secondary halides (like 2-bromopropane) are prone to E2 Elimination when reacting with strong, hard bases. The malonate enolate acts as a base rather than a nucleophile, stripping a proton from the halide to form an alkene.

Troubleshooting Protocol

-

Lower the Temperature:

is favored over E2 at lower temperatures. Run the addition at 0°C to room temperature; avoid reflux until the reagent is consumed. -

Change the Leaving Group: Iodides are better leaving groups than bromides, allowing the substitution to compete more effectively with elimination.

-

Use Phase Transfer Catalysis (PTC):

-

Method: Use solid

or concentrated NaOH(aq) with a catalyst like TBAB (Tetrabutylammonium bromide) or TEBA . -

Mechanism: The reaction occurs at the interface or within the organic phase where the "naked" enolate is less solvated and acts more nucleophilic, often suppressing elimination side reactions [1].

-

Experimental Protocol: PTC Dialkylation

-

Mix: Diethyl malonate (1.0 eq), Alkyl Halide (2.5 eq), and TBAB (0.05 eq) in Toluene.

-

Add: 50% NaOH (aq) dropwise with vigorous stirring.

-

Monitor: The reaction is usually exothermic. Maintain temp <50°C to prevent hydrolysis.

-

Workup: Dilute with water, separate organic layer. This method avoids anhydrous conditions and often suppresses E2.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway for optimizing reaction conditions based on substrate constraints.

Caption: Decision tree for diagnosing and resolving common alkylation failures.

References

How to improve the yield of Diethyl methylpropylmalonate synthesis

Welcome to the technical support center for the synthesis of diethyl methylpropylmalonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced synthetic transformation. Here, we will address specific experimental challenges in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequently encountered issues during the synthesis of diethyl methylpropylmalonate via the sequential alkylation of diethyl malonate.

Question 1: My overall yield is significantly lower than expected. What are the primary causes and how can I fix them?

Low yield is the most common issue, often stemming from a combination of factors. Let's break down the potential culprits systematically.

Possible Cause 1: Incomplete Deprotonation of the Malonic Ester

The first critical step is the quantitative formation of the enolate from diethyl malonate.[1] Incomplete deprotonation means unreacted starting material will remain, directly impacting your yield.

-

Insight & Solution: The acidity of the α-hydrogen in diethyl malonate (pKa ≈ 13 in DMSO) is key. Your base must be strong enough to deprotonate it completely.

-

Sodium Ethoxide (NaOEt) in Ethanol: This is the classic choice. It's crucial to use absolute (anhydrous) ethanol to prepare your ethoxide solution. Any water present will consume the base and quench the enolate. A common mistake is using inadequately dried ethanol.

-

Sodium Hydride (NaH) in an Aprotic Solvent (e.g., THF, DMF): NaH is a stronger, non-nucleophilic base that provides irreversible deprotonation. The only byproduct is hydrogen gas, which makes for a cleaner reaction. This is often the preferred method for higher yields but requires stricter anhydrous conditions.[2][3]

-

Verification: You can monitor the deprotonation step. The formation of the sodium enolate of diethyl malonate often results in a precipitate or a thick slurry in ethanol, which should dissolve as the alkylation proceeds.[4]

-

Possible Cause 2: Competing Side Reactions

The alkylation step is an SN2 reaction. However, depending on the alkyl halide and conditions, the competing E2 elimination reaction can become significant, consuming your reagents without forming the desired product.

-

Insight & Solution:

-

Choice of Alkyl Halide: The reactivity for the SN2 reaction is R-I > R-Br > R-Cl. Using propyl iodide or propyl bromide is recommended over propyl chloride.

-

Temperature Control: SN2 reactions are favored at lower temperatures, while elimination is favored at higher temperatures. Add the alkyl halide dropwise to the enolate solution, ideally at 0 °C or room temperature, and monitor for any significant exotherm.[2] Avoid aggressive heating unless the reaction is confirmed to be sluggish by TLC or GC analysis.

-

Possible Cause 3: Formation of Dialkylated Byproduct

A major drawback of the malonic ester synthesis is the potential for dialkylation, where a second alkyl group is added to the same carbon.[5] This is especially problematic if you are trying to isolate the mono-alkylated intermediate. In this synthesis, this can lead to the formation of diethyl dipropylmalonate or diethyl dimethylmalonate, complicating purification and lowering the yield of the desired unsymmetrical product.

-

Insight & Solution:

-

Stoichiometry and Order of Addition: Use a slight excess (1.05-1.1 equivalents) of the base and the first alkyl halide (propyl bromide) to drive the first alkylation to completion. Then, for the second alkylation, repeat the process with a slight excess of base and methyl iodide.

-

Slow Addition: Adding the alkylating agent slowly to the pre-formed enolate ensures its concentration remains low, minimizing the chance of a newly formed mono-alkylated enolate reacting again before all the starting malonate is consumed.[2]

-

Question 2: I'm seeing multiple spots on my TLC plate that are difficult to separate. What are they and how can I improve selectivity?

This is a classic sign of a mixture of starting material, the mono-propylated intermediate (diethyl propylmalonate), the desired product (diethyl methylpropylmalonate), and potentially the dialkylated byproduct (diethyl dipropylmalonate).

Insight & Solution: Optimize the Alkylation Sequence

The order in which you add the alkyl groups matters. For unsymmetrical dialkylation, it is almost always better to add the larger, less reactive alkyl group first.

-

Step 1: Propylation. First, deprotonate diethyl malonate and react it with propyl bromide. The resulting diethyl propylmalonate is slightly more sterically hindered and its remaining α-hydrogen is slightly less acidic than the starting material.[6]

-

Step 2: Methylation. In a subsequent step, deprotonate the purified (or in-situ) diethyl propylmalonate and react it with methyl iodide. Methyl iodide is a highly reactive SN2 substrate, and the smaller methyl group faces less steric hindrance.

This sequence maximizes the yield of the desired product by ensuring the more challenging alkylation is performed first.

Question 3: My reaction seems to stall after the first alkylation. Why is the second alkylation (methylation) inefficient?

Insight & Solution: Re-evaluate Your Base and Conditions

The pKa of the remaining α-hydrogen on diethyl propylmalonate is higher (it's less acidic) than that of diethyl malonate. This is due to the electron-donating effect of the propyl group.

-

Insufficient Base Strength: If you are using sodium ethoxide and the first alkylation was sluggish, the base may not be strong enough to fully deprotonate the mono-alkylated intermediate. This is a scenario where switching to a stronger base like Sodium Hydride (NaH) for the second step can be highly effective.[3][4]

-

Steric Hindrance: While methyl iodide is small, the enolate of diethyl propylmalonate is bulkier than the enolate of diethyl malonate. Ensure adequate stirring and a sufficient reaction time. Warming the reaction gently (e.g., to 40-50 °C) after the addition of methyl iodide can help drive the reaction to completion, but this should be monitored carefully by TLC or GC to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use: Sodium Ethoxide or Sodium Hydride?

Both are effective, but they offer different advantages. The choice depends on your lab's capabilities and desired outcome.

| Feature | Sodium Ethoxide (NaOEt) in Ethanol | Sodium Hydride (NaH) in THF/DMF |

| Strength | Strong base, but equilibrium is possible. | Very strong, non-nucleophilic base. Deprotonation is irreversible. |

| Solvent | Ethanol (must be anhydrous). | Aprotic solvents (e.g., THF, DMF). |

| Pros | Inexpensive, classic method. The base and solvent are matched to the ester, preventing transesterification.[5] | Cleaner reaction (byproduct is H₂ gas), often leads to higher yields, avoids potential transesterification issues. |

| Cons | Requires strictly anhydrous ethanol to prevent quenching. Can be less effective for deprotonating sterically hindered or less acidic substrates. | More hazardous (flammable solid, reacts violently with water), requires stricter inert atmosphere techniques. |

Q2: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method.

-

Mobile Phase: A non-polar solvent system like Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v) is a good starting point.

-

Visualization: Use a KMnO₄ stain. Diethyl malonate and its alkylated derivatives will appear as yellow/white spots on a purple background.

-

Expected Results: The product, diethyl methylpropylmalonate, will be less polar than the mono-alkylated intermediate, which in turn is less polar than the starting diethyl malonate. You should see the starting material spot disappear after the first alkylation and the intermediate spot disappear after the second.

Q3: What is the best method for purifying the final product?

Fractional distillation under reduced pressure is the standard and most effective method for purifying diethyl methylpropylmalonate.

-

Why Reduced Pressure? The boiling point of diethyl methylpropylmalonate at atmospheric pressure is quite high, and heating to this temperature can cause decomposition. Vacuum distillation allows the compound to boil at a much lower, safer temperature.

-

Boiling Points (for reference):

-

Diethyl malonate: ~199 °C (atm)

-

Diethyl propylmalonate: ~221-222 °C (atm)

-

Diethyl methylpropylmalonate: ~225-230 °C (atm)

-

-

Fractionation: A fractionating column is necessary to efficiently separate the desired product from any remaining starting materials or mono-alkylated intermediates, whose boiling points can be close.

Visualizing the Process

Reaction Mechanism and Workflow

The following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow to guide your experimental decisions.

Caption: Sequential SN2 alkylation of diethyl malonate.

Caption: Troubleshooting decision tree for low yield.

Optimized Experimental Protocol

This protocol details the synthesis with sodium ethoxide, emphasizing key control points.

Materials:

-

Diethyl malonate

-

Absolute Ethanol (200 proof, anhydrous)

-

Sodium metal

-

Propyl bromide

-

Methyl iodide

-

Diethyl ether (anhydrous)

-

Saturated aqueous NH₄Cl solution

-

Brine

Procedure:

Part 1: Synthesis of Diethyl Propylmalonate

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.05 eq) in small pieces to a flask containing chilled (0 °C) absolute ethanol. Allow the reaction to proceed until all sodium has dissolved. Caution: Reaction is exothermic and produces flammable H₂ gas.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add diethyl malonate (1.0 eq) dropwise with vigorous stirring.

-

First Alkylation: Cool the mixture to 0 °C. Add propyl bromide (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Workup (Intermediate): Cool the reaction, remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude diethyl propylmalonate. For highest final purity, this intermediate can be vacuum distilled.

Part 2: Synthesis of Diethyl Methylpropylmalonate 5. Second Enolate Formation: Prepare a fresh sodium ethoxide solution (1.05 eq) as in Step 1. To this, add the crude or purified diethyl propylmalonate (1.0 eq) from Part 1 dropwise. 6. Second Alkylation: Cool the resulting solution to 0 °C and add methyl iodide (1.1 eq) dropwise. Caution: Methyl iodide is a potent carcinogen and should be handled in a fume hood with appropriate personal protective equipment. 7. Reaction: Allow the reaction to stir at room temperature overnight, or heat to a gentle reflux for 2-4 hours until TLC shows complete consumption of the intermediate. 8. Final Workup: Cool the reaction mixture. Remove the ethanol under reduced pressure. Add diethyl ether and quench carefully by slowly adding saturated aqueous NH₄Cl solution. 9. Extraction: Transfer to a separatory funnel, separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. 10. Purification: Purify the crude oil by fractional distillation under reduced pressure to obtain pure diethyl methylpropylmalonate.

References

- CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate. Google Patents.

-

Baria, B. (2022). Synthesis of Diethyl malonate (Malonic ester). YouTube. Available at: [Link]

- Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst. Google Patents.

-

Diethyl malonate - Wikipedia. Available at: [Link]

-

Continuous synthesis method of diethyl methylmalonate. Eureka | Patsnap. Available at: [Link]

-

Organic Chemistry (2019). 11.11 Malonic Ester Synthesis. YouTube. Available at: [Link]

-

Synthesis of diethyl diethylmalonate. Sciencemadness.org. Available at: [Link]

-

Malonic ester synthesis - Wikipedia. Available at: [Link]

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. ResearchGate. Available at: [Link]

- CN1237571A - Preparation method of diethyl malonate. Google Patents.

-

Malonic Ester Synthesis. Chemistry Steps. Available at: [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. ResearchGate. Available at: [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

-

21.10: Malonic Ester Synthesis. Chemistry LibreTexts. Available at: [Link]

-

The Alkylation of Malonic Ester. ResearchGate. Available at: [Link]

-

Ch21: Malonic esters. University of Calgary. Available at: [Link]

-

Malonic Ester Synthesis. Organic Chemistry Tutor. Available at: [Link]

-

10.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

-

Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. Available at: [Link]

-

Malonic Ester Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

8.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

-

I want to do di-alkylation on Active methylene (-CH2-) of diethyl malonate using sodium hydroxide (NaOH) only. ResearchGate. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Purification of Diethyl Methylpropylmalonate (DEMPM)

Ticket ID: DEMPM-PUR-001 Topic: Vacuum Distillation & Purification Protocol Support Level: Tier 3 (Advanced Research Methodology) Status: Active

Executive Summary & Chemical Context

User Query: "How do I purify Diethyl methylpropylmalonate (DEMPM) effectively without degradation or co-elution of impurities?"

Technical Insight: Diethyl methylpropylmalonate is a disubstituted malonic ester, typically synthesized via sequential alkylation of diethyl malonate. The primary challenge in its purification is not thermal instability (though esters can transesterify or hydrolyze), but rather fractionation efficiency . You are separating the target disubstituted product from:

-

Unreacted Starting Material: Diethyl malonate (Lower BP).

-

Mono-alkylated Intermediates: Diethyl methylmalonate or Diethyl propylmalonate (Intermediate BP).

-

Acidic Byproducts: Residual mineral acids or partial hydrolysis products (Must be neutralized).

Physical Properties Baseline (Estimated):

-

Diethyl Malonate (Starting Material): BP ~199°C (atm) / ~95°C (15 mmHg).

-

Diethyl Methylpropylmalonate (Target): BP ~235–245°C (atm) / ~125–135°C (15 mmHg).

Pre-Distillation Critical Protocol (The "Wash & Dry")

WARNING: Do not attempt to distill the crude reaction mixture directly if it is acidic. Acid traces + Heat = Decarboxylation and polymerization (tar formation).

Step-by-Step Pre-Treatment

Before the crude oil enters the distillation flask, it must pass this validation gate.

-

Quench & Neutralize:

-

Pour reaction mixture into ice water.

-

Extract with non-polar solvent (Diethyl ether or DCM).[1]

-

CRITICAL: Wash organic layer with saturated NaHCO₃ (Sodium Bicarbonate) until bubbling ceases. This removes acidic catalysts (H₂SO₄) or byproducts.

-

-

Desiccation:

-

Wash with Brine (Sat. NaCl) to break emulsions.

-

Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 30 minutes.

-

Filter off the solid desiccant.

-

-

Solvent Strip:

-

Remove extraction solvent via Rotary Evaporator. Do not use the high-vacuum pump for solvent removal to protect pump oil.

-

The Distillation Setup (Module 2)

Equipment Configuration

For a boiling point difference (

-

Flask: Round bottom (max 60% full).

-

Agitation: Magnetic stir bar (high torque) OR Nitrogen capillary bleed (prevents superheating).

-

Column: Vigreux Column (20cm+) is mandatory. For higher purity (>99%), use a packed column (glass helices).

-

Vacuum Source: High-vacuum pump capable of <5 mmHg is preferred to keep pot temperature below 150°C.

Predicted Fractionation Table

Note: Temperatures are approximate relative values based on homologous series behavior.

| Fraction | Component | Approx BP (15 mmHg) | Visual Cue | Action |

| F1 | Residual Solvent / Water | < 40°C | Rapid bubbling | Discard |

| F2 | Diethyl Malonate (Unreacted) | 90°C - 100°C | Clear liquid | Recycle |

| F3 | Mono-alkylated (Propyl/Methyl) | 105°C - 115°C | Clear liquid | Keep for re-alkylation |

| F4 | DEMPM (Target Product) | 125°C - 135°C | Viscous Oil | Collect |

| Residue | Polymerized tars / Salts | > 150°C (Pot Temp) | Dark/Brown | Stop heating |

Troubleshooting Guide (Interactive)

Issue 1: "The Vacuum is fluctuating or not holding."

-

Diagnosis: System leak or outgassing.

-

Fix:

-

Check all ground glass joints; regrease lightly.

-

Ensure the manometer is placed between the trap and the pump, not at the distal end.

-

Volatile Outgassing: If the pressure spikes as heat is applied, you likely have residual solvent. Stop heating, cool, and strip solvent again.

-

Issue 2: "The product is turning yellow/brown during distillation."

-

Diagnosis: Thermal decomposition due to Acidic Impurities or Oxidation .

-

Root Cause: Incomplete neutralization in the pre-treatment phase.

-

Fix: Stop immediately. Cool down. Dilute residue in ether, re-wash with NaHCO₃, dry, and restart.

Issue 3: "No separation between Mono- and Di-alkylated products."

-

Diagnosis: Poor fractionation efficiency.

-

Fix:

-

Reflux Ratio: You are distilling too fast. Slow the take-off rate to 1 drop per second.

-

Column: Switch from a simple still head to a Vigreux column.

-

HETP: If using a packed column, ensure it is insulated (aluminum foil) to prevent wall-cooling effects.

-

Visual Logic & Workflows

Figure 1: Purification Decision Matrix

Caption: Logic flow for determining the correct purification pathway based on crude purity and acidity.